molecular formula C15H22 B1358932 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene CAS No. 34918-83-7

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

Cat. No.: B1358932
CAS No.: 34918-83-7
M. Wt: 202.33 g/mol
InChI Key: CREVEHRNNVVLHE-UHFFFAOYSA-N
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Description

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with tert-butyl and dimethyl groups

Mechanism of Action

Target of Action

It is known that the compound is a versatile deoxofluorinating agent . Deoxofluorination is a type of chemical reaction where an oxygen atom in a molecule is replaced with a fluorine atom. This suggests that the compound’s primary targets could be oxygen-containing compounds such as alcohols, aldehydes, ketones, and carboxylic acids .

Mode of Action

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene interacts with its targets through a process known as deoxofluorination . In this process, an oxygen atom in the target molecule is replaced with a fluorine atom. This can result in significant changes to the target molecule’s properties, such as its reactivity, stability, and biological activity .

Biochemical Pathways

Given its role as a deoxofluorinating agent, it can be inferred that it may affect various biochemical pathways involving oxygen-containing compounds .

Pharmacokinetics

The compound’s high thermal stability and resistance to aqueous hydrolysis suggest that it may have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific target molecules and the context in which the deoxofluorination reaction occurs. The replacement of an oxygen atom with a fluorine atom can significantly alter a molecule’s properties, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high thermal stability and resistance to aqueous hydrolysis . This suggests that it can remain stable and effective under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with propene. This reaction can be catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of propene to ensure the desired substitution pattern.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the propene group to an alkane, resulting in 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Products include 3-(4-Tert-butyl-2,6-dimethylphenyl)propanol, 3-(4-Tert-butyl-2,6-dimethylphenyl)propanone, and 3-(4-Tert-butyl-2,6-dimethylphenyl)propanoic acid.

    Reduction: The major product is 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

    Substitution: Halogenated derivatives such as 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-chloropropene or 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-bromopropene.

Scientific Research Applications

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity and potential as a pharmacophore are ongoing.

    Medicine: Research is being conducted on its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-2,6-dimethylphenol
  • 4-Tert-butyl-2,6-dimethylphenylsulfur trifluoride
  • 3-(4-Tert-butyl-2,6-dimethylphenyl)propane

Uniqueness

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene is unique due to the presence of both the propene group and the tert-butyl and dimethyl substitutions on the phenyl ring

Properties

IUPAC Name

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVEHRNNVVLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641232
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34918-83-7
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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